molecular formula C21H15BrFN3O3S B2965492 N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252911-38-8

N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2965492
CAS RN: 1252911-38-8
M. Wt: 488.33
InChI Key: VCFHUQISHXWBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including related compounds, has shown selective ligand properties for the translocator protein (18 kDa), highlighting their potential in imaging applications, particularly with positron emission tomography (PET) using fluorine-18 labeling for in vivo imaging. This area of research demonstrates the compound's utility in studying neurological diseases through advanced imaging techniques, facilitating a deeper understanding of disease mechanisms and potential therapeutic targets (Dollé et al., 2008).

Antimicrobial and Antituberculosis Activity

Research has also revealed the synthesis and evaluation of derivatives for antimicrobial and antituberculosis activity. One study synthesized derivatives by a condensation reaction, showing significant activity against various microbial strains, including Mycobacterium tuberculosis H37RV. This underscores the compound's potential in contributing to the development of new antimicrobial and antituberculosis agents, addressing the urgent need for novel treatments due to rising resistance to existing drugs (Soni & Patel, 2017).

Antitumor and Herbicidal Activities

Further studies have explored the synthesis of thienopyrimidine derivatives with significant antimicrobial activity and extended this research to include antitumor and herbicidal activities. These findings illustrate the compound's broad application scope, from medical treatments targeting cancer to agricultural uses in controlling harmful weeds, indicating its versatility and potential for diverse research and development initiatives (Kerru et al., 2019).

Future Directions

Given the limited information currently available on “N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide”, future research could focus on elucidating its synthesis, structure, reactivity, and potential biological activity. This could involve experimental studies to synthesize the compound and characterize its properties, as well as computational studies to predict its behavior .

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN3O3S/c22-14-3-7-16(8-4-14)24-18(27)12-25-17-9-10-30-19(17)20(28)26(21(25)29)11-13-1-5-15(23)6-2-13/h1-10,17,19H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEFYZZKERGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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